molecular formula C10H16ClNO2S B1371186 [1-(4-Methanesulfonylphenyl)ethyl](methyl)amine hydrochloride CAS No. 1093630-40-0

[1-(4-Methanesulfonylphenyl)ethyl](methyl)amine hydrochloride

Cat. No.: B1371186
CAS No.: 1093630-40-0
M. Wt: 249.76 g/mol
InChI Key: RYXUELNRGLHLNW-UHFFFAOYSA-N
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Description

“1-(4-Methanesulfonylphenyl)ethylamine hydrochloride” is a chemical compound with the CAS Number: 1093630-40-0 . Its IUPAC name is N-methyl-1-[4-(methylsulfonyl)phenyl]ethanamine hydrochloride . The molecular weight of this compound is 249.76 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15NO2S.ClH/c1-8(11-2)9-4-6-10(7-5-9)14(3,12)13;/h4-8,11H,1-3H3;1H . This indicates that the molecule consists of a phenyl ring substituted with a methanesulfonyl group, an ethyl group, and a methylamine group.


Physical and Chemical Properties Analysis

The compound is a salt with a molecular weight of 249.76 . Unfortunately, specific physical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemical Reactions and Inactivation of Enzymes

Methyl methanesulfonothioate (MMTS), a compound related to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride, has been used as a sulfhydryl reagent. It has been noted for its ability to inactivate D-3-hydroxybutyrate dehydrogenase, an enzyme, suggesting reactions with amino groups that could lead to undesired products (Kluger & Tsui, 1980).

Synthesis of Chiral Nonracemic Compounds

Research demonstrates the stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process, involving compounds related to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride, leads to the production of N-substituted amines with inversion of configuration, useful in the synthesis of optically pure and meso triamine ligands (Uenishi et al., 2004).

Preparation of Indazoles

In a study focused on the preparation of indazoles, 1-(2-Aminophenyl)ethanone oxime, a compound structurally similar to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride, was used in the synthesis of 3-Methyl-1H-indazole. This highlights the role of such compounds in facilitating the formation of complex heterocycles (Counceller et al., 2012).

Analytical Applications in Lipid Peroxidation Assay

1-Methyl-2-phenylindole, a compound similar to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride, has been used in the development of a colorimetric assay for lipid peroxidation. This demonstrates the potential application of such compounds in biochemical analysis and assays (Gérard-Monnier et al., 1998).

Gas Phase Studies of Sulfenic Acids

The study of sulfenic acids in the gas phase, including methanesulfenic acid, a compound related to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride, sheds light on their electronic structure and thermal stability. This is important for understanding the fundamental properties of such compounds (Lacombe et al., 1996).

Crystal Structure and Synthesis Studies

The synthesis and study of compounds related to 1-(4-Methanesulfonylphenyl)ethyl(methyl)amine hydrochloride have been instrumental in crystallography and the understanding of molecular structures. This includes the crystal structure determination of amlodipine mesylate monohydrate, which is structurally related (Butcher et al., 2006).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-methyl-1-(4-methylsulfonylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c1-8(11-2)9-4-6-10(7-5-9)14(3,12)13;/h4-8,11H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXUELNRGLHLNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093630-40-0
Record name [1-(4-methanesulfonylphenyl)ethyl](methyl)amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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